1-(2-Iodoethyl)imidazole;hydroiodide
Description
Significance of the Imidazole (B134444) Heterocycle in Contemporary Organic Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of contemporary organic chemistry. wikipedia.orgresearchgate.net Its unique electronic properties and amphoteric nature, allowing it to act as both an acid and a base, contribute to its remarkable versatility. wikipedia.org This inherent reactivity makes it a valuable building block in the synthesis of a wide array of more complex molecules. researchgate.net
The imidazole moiety is a key structural component in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. wikipedia.org This biological prevalence has spurred extensive research into synthetic imidazole derivatives, leading to the development of a multitude of pharmaceutical agents with diverse therapeutic applications. researchgate.netpharmaguideline.com The ability of the imidazole ring to coordinate with metal ions also renders it crucial in the field of catalysis and materials science. nih.gov
Overview of Advanced Synthetic Strategies for Imidazole Derivatives
The synthesis of imidazole derivatives has evolved significantly, with numerous methods developed to introduce a wide range of functional groups onto the imidazole core. organic-chemistry.orgresearchgate.net These strategies can be broadly categorized into two main approaches: the construction of the imidazole ring from acyclic precursors and the functionalization of a pre-existing imidazole ring.
Classic methods for ring formation include the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.com More modern approaches often employ metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of highly substituted imidazoles. acs.org
The functionalization of the imidazole ring itself is a widely used strategy. N-alkylation, the addition of an alkyl group to one of the nitrogen atoms, is a common and versatile method for introducing substituents. otago.ac.nzresearchgate.net This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. google.com Other advanced strategies include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and the use of phase-transfer catalysis for reactions involving immiscible reactants. phasetransfercatalysis.comsemanticscholar.org
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Debus Synthesis | Condensation of a dicarbonyl compound, an aldehyde, and ammonia. | Classic method for imidazole ring formation. pharmaguideline.com |
| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom of the imidazole ring. | Versatile method for functionalization, often using alkyl halides. otago.ac.nzresearchgate.net |
| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using transition metal catalysts. | Enables synthesis of highly substituted imidazoles. acs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Can lead to shorter reaction times and higher yields. semanticscholar.org |
Contextualizing 1-(2-Iodoethyl)imidazole within Halogenated Imidazole Chemistry Research
Halogenated imidazoles are a significant class of compounds in synthetic chemistry due to the enhanced reactivity imparted by the halogen substituent. science.gov The presence of a halogen, particularly iodine, on the imidazole scaffold provides a reactive handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. slideshare.net This allows for the facile introduction of new functional groups and the construction of more complex molecular architectures.
1-(2-Iodoethyl)imidazole belongs to the family of N-alkylated halogenated imidazoles. The synthesis of such compounds can be conceptualized through the N-alkylation of imidazole with a suitable dihaloalkane. For instance, the reaction of 2-nitroimidazole (B3424786) with an excess of 1,2-dibromoethane (B42909) has been shown to yield the corresponding 1-(2-bromoethyl)-2-nitro-1H-imidazole. mdpi.com This suggests that a similar synthetic approach utilizing 1,2-diiodoethane (B146647) could be employed for the preparation of 1-(2-iodoethyl)imidazole.
The hydroiodide salt form, 1-(2-Iodoethyl)imidazole hydroiodide, is a common derivative of imidazole compounds. The formation of hydrohalide salts is a standard method to improve the stability and handling of amine-containing compounds. The synthesis of a similar hydroiodide salt, 1-methyl-2-methylsulphanyl-1H-imidazole hydroiodide, has been reported, involving the direct methylation of the parent imidazole derivative with iodomethane. researchgate.net This indicates that the formation of the hydroiodide salt of 1-(2-iodoethyl)imidazole is a chemically feasible process.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-iodoethyl)imidazole;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2.HI/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXHZKGVURUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Iodoethyl Imidazole and Analogues
Direct N-Alkylation Approaches to 1-(2-Haloethyl)imidazoles
Direct N-alkylation of the imidazole (B134444) ring with suitable dihaloethane precursors is a common and straightforward approach to synthesizing 1-(2-haloethyl)imidazoles. This method involves the substitution reaction between the nucleophilic nitrogen of the imidazole and an electrophilic dihaloethane.
Alkylation of Imidazole with Dihaloethane Precursors
The reaction of imidazole with a dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909), is a foundational method for introducing a 2-haloethyl group onto the imidazole nitrogen. While direct synthesis of 1-(2-iodoethyl)imidazole via this method is less commonly documented, the chloro- and bromo-analogs are frequently prepared and can potentially be converted to the iodo-derivative through subsequent halogen exchange reactions. For instance, the reaction of imidazole with 1,2-dichloroethane can lead to the formation of 1-(2-chloroethyl)imidazole. nih.gov This reaction is often carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
A study on the spontaneous S-alkylation of methimazole (B1676384) with 1,2-dichloroethane (DCE) highlighted the formation of a chloroethyl intermediate, 2-[(chloroethyl)thio]-1-methyl-1H-imidazole, demonstrating the reactivity of DCE in forming such linkages. nih.gov
Influence of Reaction Conditions and Catalyst Systems on Regioselectivity
For unsymmetrically substituted imidazoles, the N-alkylation can result in a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium. otago.ac.nz
In basic conditions, the reaction proceeds through the imidazole anion, and the product distribution is largely governed by polar and steric factors. otago.ac.nz Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom, which is less deactivated. otago.ac.nz Steric hindrance also plays a significant role; bulkier substituents on the imidazole ring or a bulky incoming electrophile will favor alkylation at the less sterically hindered nitrogen. otago.ac.nz
In neutral or acidic conditions, the situation is more complex, with the tautomeric equilibrium of the imidazole ring becoming a dominant factor. otago.ac.nz The use of specific catalysts can also influence regioselectivity. For instance, in the vapor-phase alkylation of 4(5)-methylimidazole with methanol, Y-zeolites selectively yielded 1,5-dimethylimidazole, whereas Beta-zeolite favored the formation of 1,4-dimethylimidazole. rsc.org While not specific to dihaloethanes, this demonstrates the potential of catalyst systems to control the outcome of imidazole alkylation. The use of protecting groups, such as the SEM-group, can also be employed to direct arylation and subsequent N-alkylation to specific positions on the imidazole ring, offering a strategic approach to achieving desired regioselectivity. nih.gov
Continuous Flow Processes in N-Alkylation
Continuous flow chemistry has emerged as a powerful tool for the synthesis of N-alkyl imidazoles, offering advantages in terms of safety, scalability, and process control. thalesnano.comnih.gov A method for the N-alkylation of imidazole using a zeolite catalyst at high temperature and pressure in a heterogeneous catalytic flow reactor has been developed. thalesnano.com This process demonstrates high productivity and selectivity, with the primary byproduct being water, leading to high atom economy. thalesnano.com
De Novo Imidazole Ring Synthesis Incorporating Halogenated Ethyl Moieties
An alternative to direct alkylation is the de novo synthesis of the imidazole ring, where one of the building blocks already contains the desired halogenated ethyl group. This approach can offer better control over the final structure and avoid issues with regioselectivity.
Cyclization Reactions Utilizing α-Halo Ketones and Formamide (B127407) Derivatives
A classic method for imidazole synthesis is the reaction of an α-haloketone with a formamide derivative. This approach, a variation of the Debus synthesis, can be used to construct the imidazole ring. scispace.comirjmets.comresearchgate.net In this strategy, an α-haloketone condenses with an amidine or formamide to form the imidazole core. scispace.comresearchgate.net To synthesize a 1-(2-haloethyl)imidazole, one would ideally start with a primary amine bearing the 2-haloethyl group, which would then be converted to the corresponding formamide or amidine. This functionalized building block would then be cyclized with an appropriate α-haloketone. While the general principle is well-established, specific examples of this approach for the synthesis of 1-(2-haloethyl)imidazoles were not explicitly detailed in the surveyed literature.
Multi-Component and Tandem Cyclization Protocols for Imidazole Ring Formation
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and several MCRs have been developed for the synthesis of substituted imidazoles. isca.meacs.orgbohrium.com These reactions often involve the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an amine in the presence of a catalyst. isca.me For the synthesis of a 1-(2-haloethyl)imidazole, 2-haloethylamine could be used as the amine component.
Various catalysts, such as p-toluenesulfonic acid (PTSA) and metal tetrafluoroborates, have been shown to be effective in promoting these multi-component condensations. isca.mersc.org Additionally, tandem reactions, where multiple bond-forming events occur sequentially in a single pot, have been utilized for imidazole synthesis. For example, an efficient electrochemical oxidative tandem cyclization of aryl ketones and benzylamines has been reported for the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles. organic-chemistry.org Another approach involves a Cu(OTf)2- and I2-catalyzed reaction of chalcones and benzylamines that proceeds through an unusual C-C bond cleavage to yield trisubstituted-(1H)-imidazoles. nih.gov The adaptation of these MCR and tandem strategies using a 2-haloethylamine as a starting material could provide a direct route to the desired 1-(2-haloethyl)imidazole core structure.
Halogen Exchange Reactions for Iodoethyl Moiety Introduction
Halogen exchange reactions provide a straightforward and effective means of introducing an iodine atom into an alkyl chain attached to a heterocyclic core. This approach is favored for its typically high yields and operational simplicity.
The conversion of a bromoethyl-substituted imidazole, such as 1-(2-bromoethyl)imidazole, to its corresponding iodoethyl derivative is most commonly accomplished via the Finkelstein reaction. wikipedia.orgorganic-chemistry.orgiitk.ac.in This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgjk-sci.com In this method, the bromo-substituted precursor is treated with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent. wikipedia.orglscollege.ac.in
The choice of solvent is crucial for driving the reaction to completion. Acetone is the traditional and most effective solvent for this transformation. wikipedia.orgiitk.ac.in The underlying principle relies on the differential solubility of the halide salts in acetone. While sodium iodide is soluble in acetone, the sodium bromide (NaBr) or sodium chloride (NaCl) byproducts are not and precipitate out of the solution. wikipedia.orglscollege.ac.in According to Le Châtelier's principle, this precipitation of the insoluble salt shifts the equilibrium of the reaction forward, leading to a high yield of the desired iodoalkane. jk-sci.com
The reaction works exceptionally well for primary alkyl halides like the 2-bromoethyl group, as well as for allyl, benzyl (B1604629), and α-carbonyl halides. wikipedia.orgjk-sci.com The general reaction scheme is as follows:
1-(2-bromoethyl)imidazole + NaI (in acetone) → 1-(2-iodoethyl)imidazole + NaBr(s)
Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed for these reactions. wikipedia.orgiitk.ac.in
| Reactant | Reagent | Typical Solvent | Key Principle | Byproduct |
|---|---|---|---|---|
| 1-(2-Bromoethyl)imidazole | Sodium Iodide (NaI) | Acetone | Precipitation of insoluble NaBr drives equilibrium | Sodium Bromide (NaBr) |
| Alkyl Chloride | Sodium Iodide (NaI) | Acetone | Precipitation of insoluble NaCl drives equilibrium | Sodium Chloride (NaCl) |
| Alkyl Bromide | Potassium Fluoride (KF) | Dimethylformamide (DMF) | High lattice energy of KF may require a crown ether | Potassium Bromide (KBr) |
The Finkelstein reaction proceeds via an SN2 mechanism. wikipedia.orgorganic-chemistry.org A hallmark of the SN2 reaction is the inversion of stereochemical configuration at the carbon center where the substitution occurs. This occurs because the nucleophile (in this case, the iodide ion) attacks the carbon atom from the side opposite to the leaving group (the bromide ion).
However, in the specific case of converting 1-(2-bromoethyl)imidazole to 1-(2-iodoethyl)imidazole, the carbon atom undergoing halogen exchange is a primary carbon (part of an ethyl group). This carbon atom is not a stereocenter as it is not attached to four different groups. Therefore, while the reaction mechanistically involves a backside attack and inversion of the spatial arrangement of atoms, it does not result in the formation of a different stereoisomer because the starting material and the product are both achiral at this position.
If the alkyl chain were more complex, for instance, if the halogen were on a secondary carbon that was a chiral center, the Finkelstein reaction would lead to the corresponding inverted stereoisomer. For example, the reaction of an (R)-2-bromoalkane would yield the (S)-2-iodoalkane. This stereospecificity is a critical consideration in the synthesis of chiral molecules.
Preparation of 1-(2-Iodoethyl)imidazole as a Hydroiodide Salt
For reasons of stability and ease of handling, imidazole derivatives are often prepared and stored as their acid salts. The hydroiodide salt of 1-(2-iodoethyl)imidazole is a common and stable form of this compound.
The formation of an imidazolium (B1220033) salt, such as the hydroiodide, is typically achieved by treating the free base form of the imidazole derivative with a strong acid. google.com To prepare 1-(2-iodoethyl)imidazole hydroiodide, the synthesized 1-(2-iodoethyl)imidazole free base is dissolved in a suitable organic solvent, and then treated with hydroiodic acid (HI).
The general procedure involves:
Reaction: The neutral 1-(2-iodoethyl)imidazole is reacted with a stoichiometric amount of hydroiodic acid. The N-3 nitrogen of the imidazole ring, being basic, accepts a proton from the acid.
Precipitation/Crystallization: The resulting imidazolium hydroiodide salt is typically a solid and often has lower solubility in nonpolar organic solvents than the free base. This allows it to be isolated by precipitation or crystallization upon cooling or by adding a less polar co-solvent. uakron.edu
Isolation: The solid salt is then collected by filtration.
Purification of the hydroiodide salt is crucial to remove any unreacted starting materials or byproducts. The most common method for purifying solid organic salts is recrystallization. uakron.edu This involves dissolving the crude salt in a minimum amount of a hot solvent (or solvent mixture) in which it is soluble, and then allowing the solution to cool slowly. The pure salt crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for effective purification. Alternatively, the crude reaction mixture can be subjected to purification techniques like column chromatography to isolate the pure free base, which is then converted to the hydroiodide salt in a final, clean step. uakron.edu
Increased Stability: Imidazolium salts are generally more thermally and chemically stable than their corresponding free bases. researchgate.netacs.org The salt form protects the basic nitrogen atom from participating in unwanted side reactions. The ionic nature of the salt results in a stable crystal lattice, which contributes to its long-term stability. nih.gov
Improved Handling: The hydroiodide salt is typically a crystalline solid, which is much easier to handle, weigh, and store compared to a potentially oily or low-melting-point free base. uakron.edu
Hydrogen Bonding and Ion Pairing: In the solid state and in solution, there are significant interactions between the imidazolium cation and the iodide anion. acs.org The iodide anion can form hydrogen bonds with the acidic protons on the imidazolium ring, particularly the C2-H proton. nih.govresearchgate.net These strong ion pairing and hydrogen bonding interactions contribute to the stability of the salt and influence its physical properties, such as melting point and solubility. nih.gov The addition of iodide has been shown to dramatically shift the NMR signals of the imidazolium protons, indicating strong cation-anion interactions. acs.org
| Property | Free Base Form | Hydroiodide Salt Form | Reason for Improvement |
|---|---|---|---|
| Physical State | Often oily or low-melting solid | Crystalline solid | Ionic nature leads to a stable crystal lattice. |
| Chemical Stability | Less stable; susceptible to degradation | More stable | Protonation of the basic nitrogen prevents side reactions. |
| Handling | Can be difficult to weigh and transfer | Easy to handle, weigh, and store | Solid, non-hygroscopic nature. |
| Intermolecular Forces | van der Waals, dipole-dipole | Strong ionic forces, hydrogen bonding | Interaction between imidazolium cation and iodide anion. |
Mechanistic Investigations of Reactions Involving 1 2 Iodoethyl Imidazole
Nucleophilic Substitution Reactions at the Iodoethyl Moiety
The carbon-iodine bond in the iodoethyl substituent is highly polarized, rendering the carbon atom adjacent to the iodine electrophilic and susceptible to attack by nucleophiles. The primary nature of this carbon center strongly dictates the mechanistic pathway for substitution reactions.
Nucleophilic substitution at the primary alkyl iodide of the 1-(2-Iodoethyl)imidazole moiety proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the attacking nucleophile. libretexts.org
The transition state of this reaction features a pentacoordinate carbon atom with the nucleophile and the leaving group positioned 180° apart. organic-chemistry.org Due to the primary nature of the alkyl halide, there is minimal steric hindrance, which allows for easy access by the nucleophile to the reaction center, favoring the SN2 pathway over a unimolecular (SN1) route that would involve an unstable primary carbocation. nih.gov
The reactivity in these SN2 reactions is influenced by several factors, including the nature of the nucleophile and the electronic properties of any substituents on the imidazole (B134444) ring.
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The order of reactivity for common nucleophiles follows trends in basicity and polarizability.
Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the imidazole ring can modulate the reactivity of the iodoethyl group. Electron-withdrawing groups can slightly increase the electrophilicity of the target carbon, potentially accelerating the reaction. Conversely, electron-donating groups might slightly decrease the rate. However, given the separation by two sigma bonds, this inductive effect is generally modest.
Table 1: Factors Influencing SN2 Reactivity at the Iodoethyl Moiety
| Factor | Effect on SN2 Rate | Mechanistic Rationale |
|---|---|---|
| Substrate Structure | High | Primary alkyl halide (CH₂-I) exhibits low steric hindrance, favoring backside attack. nih.gov |
| Nucleophile Strength | Increases with stronger nucleophiles (e.g., RS⁻ > R₂NH > ROH) | A more potent nucleophile can more effectively attack the electrophilic carbon center. nih.gov |
| Leaving Group Ability | High | Iodide (I⁻) is an excellent leaving group due to its large size and the stability of the resulting anion. |
| Imidazole Substituents | Moderate | Electron-withdrawing groups on the ring can slightly enhance the electrophilicity of the side-chain carbon via inductive effects. |
The structure of 1-(2-Iodoethyl)imidazole is conducive to intramolecular reactions. The N3 nitrogen of the imidazole ring, which is nucleophilic, is suitably positioned to attack the electrophilic carbon of the iodoethyl side chain. This intramolecular SN2 reaction results in the formation of a fused bicyclic system. Such cyclizations are key steps in the synthesis of various heterocyclic compounds, such as imidazo[5,1-a]isoquinolines and related structures. uni-giessen.denih.gov
The mechanism proceeds via an intramolecular backside attack, where the lone pair of electrons on the N3 atom attacks the carbon bearing the iodine atom. This leads to the formation of a new carbon-nitrogen bond and the expulsion of the iodide ion, resulting in a positively charged, fused-ring imidazolium (B1220033) system. nih.gov The feasibility of this reaction is often dependent on the reaction conditions; typically, the presence of a base is required to ensure the N3 atom is sufficiently nucleophilic. The hydroiodide salt form of the starting material would first need to be neutralized.
This type of cyclization is a common strategy in heterocyclic synthesis. For instance, the reaction of a benzimidazole (B57391) with ethyl 2-bromoacetate proceeds through an initial N-alkylation followed by a cyclization step to form a new fused ring system. nih.gov
Electrophilic Attack on the Imidazole Ring System
The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of two nitrogen atoms influences the distribution of electron density and, consequently, the position of electrophilic attack.
Electrophilic substitution on the imidazole ring preferentially occurs at the C4 and C5 positions. rsc.org Attack at these positions proceeds through a more stable cationic intermediate (arenium ion) compared to attack at the C2 position. The intermediate formed from attack at C2 places a positive charge adjacent to the positively charged, pyridine-like N3 nitrogen, which is electrostatically unfavorable. rsc.org
In 1-(2-Iodoethyl)imidazole, the C4 and C5 positions are electronically similar and are the primary sites for reactions such as halogenation, nitration, and sulfonation. The C2 position is significantly less reactive and substitution at this site typically requires that the C4 and C5 positions are already blocked. nih.gov
Table 2: Regioselectivity of Electrophilic Attack on the Imidazole Ring
| Position | Relative Reactivity | Stability of Intermediate | Rationale |
|---|---|---|---|
| C5 | High | More Stable | Cationic intermediate avoids placing positive charge adjacent to the N3 atom. |
| C4 | High | More Stable | Similar stability to the C5-attack intermediate. |
| C2 | Low | Less Stable | Intermediate has an unfavorable resonance structure with adjacent positive charges. rsc.org |
The 1-(2-Iodoethyl) substituent attached to the imidazole ring influences its reactivity towards electrophiles primarily through an inductive effect. Alkyl groups are generally considered to be weakly electron-donating. This positive inductive effect (+I) slightly increases the electron density within the imidazole ring, thereby activating it for electrophilic aromatic substitution. Consequently, 1-(2-Iodoethyl)imidazole is expected to be slightly more reactive towards electrophiles than unsubstituted imidazole.
However, the primary role of the N1-substituent is that it resolves the tautomerism present in unsubstituted imidazole. This leads to distinct C4 and C5 positions, although their electronic properties and reactivity remain very similar. The substituent does not alter the inherent preference for electrophilic attack at these positions over the C2 position.
Proposed Mechanisms for Imidazole-Catalyzed Reactions
The imidazole moiety within a molecule can act as a catalyst in various reactions, most notably in the hydrolysis of esters and other acyl transfer processes. N-alkylated imidazoles, such as 1-(2-Iodoethyl)imidazole, can participate in two primary catalytic mechanisms: nucleophilic catalysis and general base catalysis.
Nucleophilic Catalysis: In this pathway, the N3 atom of the imidazole ring acts as a nucleophile, attacking the electrophilic center of a substrate (e.g., the carbonyl carbon of an ester or acyl chloride). nih.gov This results in the formation of a highly reactive N-acylimidazolium intermediate. This intermediate is much more susceptible to attack by a final nucleophile, such as water or an alcohol, than the original substrate. The imidazole is subsequently regenerated, completing the catalytic cycle. This mechanism is particularly effective with good leaving groups on the acyl substrate. nih.gov
General Base Catalysis: Alternatively, the imidazole ring can function as a general base. In this role, the N3 atom abstracts a proton from a weak nucleophile, such as water or an alcohol, thereby increasing its nucleophilicity. rsc.org The newly activated nucleophile then attacks the substrate. This mechanism does not involve the formation of a covalent bond between the catalyst and the substrate. Studies on the hydrolysis of esters catalyzed by imidazole buffers have shown evidence for both general base and nucleophilic pathways, with the dominant mechanism often depending on the specific substrate and reaction conditions. rsc.orgnih.gov
For 1-(2-Iodoethyl)imidazole, the presence of the N1-substituent prevents it from acting as a general acid catalyst, as it lacks the acidic N-H proton found in unsubstituted imidazole.
Imidazolium Systems as Reactive Intermediates
The 1-(2-iodoethyl)imidazole molecule is primed to form imidazolium systems, which can act as reactive intermediates. sigmaaldrich.com One probable pathway is through intramolecular cyclization, where the lone pair of electrons on the N3 nitrogen of the imidazole ring attacks the electrophilic carbon atom bonded to the iodine. This would result in the formation of a strained, bicyclic imidazolium salt.
Such intramolecular reactions are known to occur in related haloalkyl-substituted heterocyclic systems. rsc.org The formation of these cyclic imidazolium intermediates can significantly influence the reaction pathway, leading to rearranged products or acting as a precursor to more stable compounds.
In the presence of external nucleophiles, 1-(2-iodoethyl)imidazole can also undergo intermolecular reactions to form various imidazolium salts. These salts are a versatile class of compounds, widely used as ionic liquids and precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. acs.orgnih.govacs.orgnih.gov
Pathways for Catalyst Regeneration in Catalytic Cycles
Imidazolium salts derived from compounds like 1-(2-iodoethyl)imidazole can play a crucial role in catalysis, often as part of the catalyst structure or as the catalyst itself. rsc.orgmdpi.comresearchgate.netrsc.org In catalytic cycles, the regeneration of the active catalytic species is a critical step for ensuring efficiency and longevity.
For catalysts that are imidazolium salts, regeneration pathways would depend on the specific reaction. In many organocatalytic cycles involving imidazolium-based catalysts, the catalyst is regenerated after the final product is released. For instance, in reactions where the imidazolium salt acts as a phase-transfer catalyst, it moves from the aqueous to the organic phase and is then recovered and reused.
In cases where the imidazolium salt is a precursor to an N-heterocyclic carbene (NHC) catalyst, the regeneration step involves the reformation of the NHC-metal complex or the free carbene. Deactivation of such catalysts can occur through various mechanisms, and regeneration might involve removing poisoning species or regenerating the active site. doi.org Techniques such as solvent washing or thermal treatment can sometimes be employed to restore catalytic activity.
Computational and Theoretical Insights into Reaction Mechanisms
Computational chemistry provides powerful tools to investigate reaction mechanisms, especially for reactive intermediates that are difficult to study experimentally. mdpi.commdpi.com For a compound like 1-(2-iodoethyl)imidazole, theoretical studies could offer significant insights.
Density Functional Theory (DFT) Calculations for Pathway Elucidation
Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org For 1-(2-iodoethyl)imidazole, DFT calculations could be employed to:
Model Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, the most likely reaction mechanism can be determined. For example, the energy barriers for intramolecular cyclization versus intermolecular substitution could be compared.
Characterize Intermediates: The geometries and electronic structures of transient species, such as the aforementioned bicyclic imidazolium intermediate, can be calculated to understand their stability and reactivity.
Analyze Spectroscopic Data: Theoretical calculations of spectroscopic properties (e.g., NMR, IR spectra) can aid in the identification of reaction intermediates and products. nih.gov
A hypothetical reaction energy profile for the intramolecular cyclization of 1-(2-iodoethyl)imidazole, as could be determined by DFT calculations, is presented in Table 1.
Table 1: Hypothetical DFT Calculation Results for Intramolecular Cyclization
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactant (1-(2-Iodoethyl)imidazole) | 0 | Starting material |
| Transition State | +15 | Energy barrier for cyclization |
| Imidazolium Intermediate | +5 | Cyclic, strained intermediate |
This table is illustrative and not based on actual experimental data.
Steric and Electronic Factors Governing Regioselectivity
Regioselectivity refers to the preference of a reaction to occur at one position over another. beilstein-journals.org In reactions involving substituted imidazoles, both steric and electronic factors play a crucial role in determining the outcome. researchgate.netotago.ac.nzmdpi.comnih.gov
For a molecule like 1-(2-iodoethyl)imidazole, if it were to react with an electrophile, the site of attack on the imidazole ring would be influenced by:
Electronic Effects: The N-alkyl group is generally electron-donating, which would activate the imidazole ring towards electrophilic attack. The distribution of electron density in the ring, which can be modeled using computational methods, would indicate the most nucleophilic sites. quora.comnih.gov
Steric Hindrance: The 1-(2-iodoethyl) group would create steric bulk around the N1 position, potentially hindering the approach of a reagent to the C2 and C5 positions of the imidazole ring.
In the context of N-alkylation of an unsymmetrical imidazole, the incoming alkyl group will preferentially bond to the nitrogen atom that is less sterically hindered and more electronically favorable. otago.ac.nz A summary of how these factors might influence reactions is provided in Table 2.
Table 2: Influence of Steric and Electronic Factors on Regioselectivity
| Factor | Influence on Reaction at Different Positions of the Imidazole Ring |
|---|---|
| Electronic Effects | The electron-donating nature of the N-alkyl group increases the nucleophilicity of the imidazole ring, particularly at the N3 position. |
| Steric Effects | The bulky 1-(2-iodoethyl) group may hinder reactions at the adjacent C2 and C5 positions, favoring attack at the more accessible N3 or C4 positions. |
This table provides a general analysis based on established chemical principles.
Reactivity Profiles and Chemical Transformations of 1 2 Iodoethyl Imidazole
Functional Group Interconversions of the Iodoethyl Group
The carbon-iodine bond in the iodoethyl side chain is the most labile site for functional group interconversion. Iodine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. vanderbilt.edu This reactivity is central to the derivatization of the molecule.
The primary alkyl iodide structure of 1-(2-Iodoethyl)imidazole facilitates facile nucleophilic substitution, typically via an Sɴ2 mechanism. vanderbilt.edu This allows for the straightforward introduction of a wide array of functional groups by reacting the compound with various heteroatom nucleophiles.
Amines : Primary and secondary amines react readily with the iodoethyl group to form the corresponding secondary and tertiary amines, respectively. This reaction is a common strategy for tethering the imidazole (B134444) moiety to other molecules or for building more complex structures. In some cases, if the imidazole nucleus itself is not quaternized, a double nucleophilic addition of amines to the imidazole ring can occur, though direct substitution on the alkyl chain is more typical. sci-hub.se
Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently to displace the iodide, forming thioethers. These reactions are often conducted in the presence of a mild base to deprotonate the thiol. researchgate.net
Alkoxides : Alkoxides and phenoxides can be used to form ether linkages. The reaction involves the displacement of the iodide by the oxygen nucleophile, yielding 1-(2-alkoxyethyl)imidazole derivatives.
Azides : The azide (B81097) anion (N₃⁻) is a potent nucleophile that smoothly displaces the iodide to form 1-(2-azidoethyl)imidazole. This azide derivative is a valuable synthetic intermediate, as the azido (B1232118) group can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry." vanderbilt.edu
Reductive dehalogenation is a chemical transformation that replaces the halogen atom with a hydrogen atom. For 1-(2-Iodoethyl)imidazole, this process converts the iodoethyl group into an ethyl group, yielding 1-ethylimidazole. Various methods can achieve this transformation.
Catalytic Hydrogenation : A common and effective method involves catalytic hydrogenation. This is typically performed using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under neutral conditions and is generally selective for the carbon-halogen bond, leaving other functional groups like the imidazole ring intact. organic-chemistry.org
Metal Hydride Reagents : Powerful reducing agents like lithium aluminium hydride (LiAlH₄) can reduce alkyl halides. ic.ac.uk However, these reagents are highly reactive and may affect other functional groups within the molecule, requiring careful control of reaction conditions.
Photocatalytic Methods : Modern synthetic chemistry has introduced photocatalytic methods for reductive dehalogenation. These reactions often use a photosensitizer that, upon irradiation with light, can initiate an electron transfer process to cleave the carbon-iodine bond. researchgate.net
Microbial Dehalogenation : In environmental contexts, certain anaerobic microorganisms possess enzymes known as reductive dehalogenases that can catalyze the removal of halogens from organic compounds. nih.govmdpi.com This biological pathway is crucial for the bioremediation of halogenated pollutants. researchgate.net
Transformations Involving the Imidazole Nucleus
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which confers upon it a unique reactivity profile, including susceptibility to oxidation and participation in rearrangement reactions.
The pyridine-like nitrogen atom (N-3) of the imidazole ring can be oxidized to form an N-oxide. Imidazole N-oxides are valuable synthetic intermediates that can be used to further functionalize the imidazole ring. researchgate.netnih.gov The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst.
The reaction involves the electrophilic attack of the oxidant on the lone pair of electrons of the N-3 nitrogen. The resulting N-oxide can alter the electronic properties of the imidazole ring, influencing its subsequent reactivity in, for example, cycloaddition or coupling reactions. researchgate.netnih.gov Studies on the atmospheric oxidation of imidazoles by hydroxyl radicals (·OH) show that the reaction proceeds rapidly, primarily through OH addition to the carbon atoms of the ring, which can lead to ring-opening. rsc.orgsemanticscholar.orgresearchgate.net
While the aromatic imidazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions, often involving high energy intermediates or potent reagents.
Rearrangements in Synthesis : Some synthetic routes to substituted imidazoles proceed through the rearrangement of other heterocyclic systems. For instance, the BF₃·Et₂O-catalyzed recyclization of specific triazoles can lead to the formation of the imidazole core. rsc.org
Claisen Rearrangement : Certain imidazole syntheses involve a Claisen-type rearrangement as a key step, where a 1,3-shift facilitates the necessary bond formations for cyclization into the imidazole ring. youtube.com
Denitrogenative Transformation : 5-Amino-1,2,3-triazole derivatives can undergo acid-mediated denitrogenative transformation, involving triazole ring opening and subsequent intramolecular cyclization to form functionalized 1H-imidazoles. mdpi.com These examples illustrate the capacity of imidazole precursors and derivatives to engage in complex rearrangements.
Quaternization Reactions and Imidazolium (B1220033) Salt Formation
The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring is nucleophilic and can react with electrophiles, such as alkyl halides, in a process known as quaternization. nih.govlongdom.org This reaction, a type of Menshutkin reaction, results in the formation of a positively charged imidazolium salt. researchgate.net
1-(2-Iodoethyl)imidazole can undergo intermolecular quaternization, where one molecule acts as the nucleophile (via its N-3 atom) and another acts as the electrophile (via its iodoethyl group), leading to the formation of dimeric or polymeric imidazolium salts. More commonly, it is used to alkylate other tertiary amines or N-substituted imidazoles to produce a wide variety of unsymmetrically substituted imidazolium salts. researchgate.netmdpi.com These salts are a prominent class of ionic liquids and precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. longdom.org
Alkylation of Imidazole Nitrogen Atoms and Formation of Imidazolium Hydroiodide
The synthesis of 1-(2-Iodoethyl)imidazole hydroiodide is achieved through the N-alkylation of the imidazole ring, a fundamental reaction in heterocyclic chemistry. This process involves the reaction of an imidazole derivative with an organic halide. google.com In this specific case, an iodoalkane serves as the alkylating agent. The reaction proceeds via nucleophilic attack by one of the nitrogen atoms of the imidazole ring on the electrophilic carbon of the iodoalkane. This quaternization of the nitrogen atom results in the formation of a positively charged imidazolium cation. google.com The displaced iodide anion then forms an ionic bond with the protonated imidazolium ring, yielding the imidazolium hydroiodide salt.
The regioselectivity of N-alkylation in unsymmetrical imidazoles can be complex. When the imidazole ring is deprotonated, the negative charge is delocalized over both nitrogen atoms, meaning either nitrogen can theoretically be alkylated, which can lead to a mixture of regioisomers. reddit.com The outcome of the alkylation is influenced by several factors, including steric and electronic effects of substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions such as the solvent and the presence or absence of a base. otago.ac.nzbeilstein-journals.org
Generally, the reaction can be carried out by treating the imidazole with an alkyl halide in a suitable solvent. researchgate.net For instance, the synthesis of 1,2-dimethyl-3-propylimidazolium iodide is achieved by reacting 1,2-dimethylimidazole (B154445) with propyl iodide in a solvent like tetrahydrofuran, resulting in a high-purity product. google.com Steric hindrance plays a significant role; larger substituents on the imidazole ring or a bulky incoming electrophile tend to favor alkylation at the less-hindered nitrogen atom. otago.ac.nz Electronic factors are also crucial, as electron-withdrawing groups on the imidazole ring can deactivate the nearby nitrogen, directing the alkylation to the more remote nitrogen atom. otago.ac.nz The reaction mechanism can vary depending on the conditions. In neutral media, the free base of imidazole is typically alkylated through an SE2' process, whereas under basic conditions, the deprotonated imidazole anion follows SE2cB kinetics. otago.ac.nz
| Factor | Influence on Imidazole Alkylation | Example Condition/Reagent |
|---|---|---|
| Steric Effects | Larger substituents on the imidazole ring or a bulky alkylating agent favor alkylation at the less hindered nitrogen atom. otago.ac.nz | Increased preference for the less-hindered nitrogen as substituent size increases. otago.ac.nz |
| Electronic Effects | Electron-withdrawing groups deactivate the proximate nitrogen, favoring alkylation at the more remote nitrogen. otago.ac.nz | 4(5)-nitro-substituted imidazoles. otago.ac.nz |
| Reaction Medium | The choice of solvent and the presence of a base can significantly affect regioselectivity and reaction rate. otago.ac.nzd-nb.info | Basic (aqueous NaOH) vs. Neutral (ethanolic) media yield different product ratios. otago.ac.nz |
| Alkylating Agent | The nature of the halide and the alkyl group influences reactivity. Organic iodides are effective for producing imidazolium iodide salts. google.com | Propyl iodide, 1-bromobutane. google.comresearchgate.net |
| Catalyst | Phase transfer catalysts can be employed to facilitate alkylation. researchgate.net | Solid-liquid Phase Transfer Catalysis (PTC) in the absence of solvent. researchgate.net |
Reactivity and Stability of Quaternary Imidazolium Salts
Quaternary imidazolium salts, such as 1-(2-Iodoethyl)imidazole hydroiodide, are a class of compounds recognized for their chemical stability and versatile reactivity. researchgate.net Their stability is a key feature, making them suitable for a wide range of applications, from solvents in organic synthesis to components in materials science. oatext.com However, their stability is highly dependent on the substituents on the imidazolium ring and the surrounding chemical environment. acs.orgacs.org
Reactivity: The reactivity of quaternary imidazolium salts is diverse. The acidic nature of the proton at the C2 position makes it susceptible to deprotonation, especially in the presence of a base, which can lead to the formation of N-heterocyclic carbenes (NHCs). researchgate.net This reactivity is a cornerstone of their use in organocatalysis.
Under alkaline conditions, imidazolium cations can undergo degradation through several mechanisms. acs.org The dominant pathway is often nucleophilic addition–elimination at the C2 position of the ring by a hydroxide (B78521) ion. osti.govacs.org Other potential degradation pathways include an SN2 attack at the N-alkyl groups, and the formation of ylide or ylidene intermediates. acs.org The specific pathway and rate of degradation are heavily influenced by the nature of the substituents on the ring. acs.org For instance, introducing bulky substituents at the C2, C4, and C5 positions can sterically hinder the approach of a nucleophile, thus enhancing the cation's stability. acs.orgosti.gov Kinetic studies of 1,3-dialkylimidazolium salts have also explored H/D exchange reactions under neutral and acidic conditions, providing insight into their reactivity mechanisms which can be influenced by the presence of basic impurities. nih.govresearchgate.nethelsinki.fi
| Factor | Effect on Stability/Reactivity | Details |
|---|---|---|
| pH / Basicity | Decreased stability in strong alkaline media. nih.gov | Degradation can occur via nucleophilic attack by hydroxide at the C2 position. osti.govacs.org The C2-proton is acidic, facilitating decomposition. nih.gov |
| Substituents on Imidazolium Ring | Greatly influences stability. acs.org | Substitution at C2, C4, and C5 positions can sterically hinder nucleophilic attack and inhibit degradation, leading to exceptionally stable cations. acs.orgosti.gov |
| N-Alkyl Groups | Affects degradation pathways. | The nature of the alkyl groups on the nitrogen atoms can influence susceptibility to SN2 reactions. acs.org n-Butyl groups have been shown to prevent degradation better than benzyl (B1604629) or methyl groups. acs.org |
| Counter-anion | Can influence physical and chemical properties. | The nature of the anion (e.g., iodide) affects properties like melting point and solubility. rsc.org The basicity of the anion can also influence reactivity. helsinki.fi |
| Temperature | Affects thermal stability. | Imidazolium salts are generally known for their thermal stability. researchgate.net However, prolonged heating in the presence of strong bases can accelerate decomposition. researchgate.net |
Advanced Methodologies in Organic Synthesis Utilizing 1 2 Iodoethyl Imidazole
1-(2-Iodoethyl)imidazole as a Versatile Building Block
1-(2-Iodoethyl)imidazole;hydroiodide serves as a highly adaptable building block in organic synthesis, primarily due to the orthogonal reactivity of its imidazole (B134444) core and its iodoethyl appendage. The imidazole moiety can engage in a variety of transformations, including N-alkylation, N-arylation, and coordination with metal centers. Concurrently, the iodoethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This dual reactivity allows for its use in the synthesis of complex molecular scaffolds through a series of controlled reaction sequences.
Fused heterocyclic systems are of significant interest due to their prevalence in biologically active compounds. Imidazo[1,2-a]pyridines, for example, are a class of fused heterocycles with a broad spectrum of pharmaceutical applications, including as anti-inflammatory, antiviral, and anticancer agents. mdpi.com The synthesis of such systems often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. acs.org Other methods include multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com While a variety of synthetic strategies for imidazo[1,2-a]pyridines have been developed, the direct use of 1-(2-iodoethyl)imidazole in the construction of these fused systems is not extensively documented in the scientific literature. However, the inherent reactivity of the iodoethyl group suggests its potential utility in intramolecular cyclization strategies to form fused imidazole-containing rings, contingent upon the appropriate design of the reaction partner.
The distinct reactivity of the imidazole and iodoethyl functionalities in 1-(2-iodoethyl)imidazole allows for its participation in sequential, one-pot multicomponent reactions. nih.gov Such processes are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. nih.gov A general strategy could involve an initial reaction at the imidazole nitrogen, followed by a subsequent transformation involving the iodoethyl side chain, or vice versa. For instance, the imidazole core could first be functionalized, and the resulting intermediate could then undergo an intramolecular cyclization or an intermolecular reaction at the iodoethyl position to construct a more elaborate molecular framework. This stepwise approach enables the synthesis of diverse molecular architectures from a single, versatile starting material.
Application in Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, allowing for the temporary masking of a reactive functional group to prevent its participation in a chemical transformation occurring elsewhere in the molecule. organic-chemistry.org An ideal protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removed under mild and selective conditions. uchicago.edu
The iodoethyl group of 1-(2-iodoethyl)imidazole has the potential to be employed as a cleavable tag for various functional groups, such as alcohols and amines, forming iodoethyl ethers and amides, respectively. The utility of such a protecting group would lie in its unique cleavage conditions, potentially offering orthogonality to other common protecting groups. The carbon-iodine bond is susceptible to cleavage under a variety of conditions, including reductive, nucleophilic, and radical pathways, which could be exploited for deprotection.
The selective cleavage of a hypothetical iodoethyl ether or amide would be a critical step in its use as a protecting group. For ethers, cleavage is typically achieved under strongly acidic conditions using reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the structure of the ether. libretexts.org Given that the iodoethyl group is a primary alkyl, an S(_N)2 mechanism would be expected.
Amide bonds are generally more robust and require harsher conditions for cleavage, such as strong acid or base hydrolysis at elevated temperatures. google.com However, milder methods for amide cleavage are continually being developed. organic-chemistry.org The specific conditions for the deprotection of an iodoethyl-protected functional group would need to be empirically determined to ensure high efficiency and selectivity, without affecting other sensitive functionalities within the molecule.
Role as a Precursor for Specific Reagents
Halogenated organic compounds are valuable precursors in the synthesis of a wide range of reagents and complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. The presence of an iodine atom in 1-(2-iodoethyl)imidazole significantly enhances its synthetic utility, positioning it as a precursor for various organometallic reagents. The carbon-iodine bond is highly reactive and can readily participate in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the ethyl side chain. For example, 1-(2-iodoethyl)imidazole could be converted into an organozinc or organotin reagent, which could then be used in subsequent coupling reactions to introduce the imidazole-ethyl moiety into a larger molecular structure. This versatility makes 1-(2-iodoethyl)imidazole a valuable starting material for the synthesis of custom reagents tailored for specific synthetic applications.
Synthesis of Diazotransfer Reagents from Imidazole Derivatives
A comprehensive review of scientific literature reveals that the synthesis of common imidazole-based diazotransfer reagents, such as imidazole-1-sulfonyl azide (B81097) and its salts, originates from imidazole itself rather than substituted derivatives like 1-(2-iodoethyl)imidazole hydroiodide. manchester.ac.uknih.govresearchgate.netresearchgate.netresearchgate.netacs.orgnih.gov The established methods involve the reaction of imidazole with a sulfonylating agent and an azide source.
Extensive searches of chemical databases and scientific journals did not yield any specific methodologies or research findings detailing the synthesis of diazotransfer reagents directly from 1-(2-iodoethyl)imidazole hydroiodide. Therefore, no data tables or detailed research findings on this specific transformation can be provided. The prevalent focus in the field of imidazole-based diazotransfer reagents remains on the derivatives of imidazole-1-sulfonyl azide. manchester.ac.uknih.govacs.orgnih.gov
Computational and Spectroscopic Characterization of 1 2 Iodoethyl Imidazole and Its Derivatives
Theoretical Studies on Electronic Structure and Bonding
Theoretical chemistry provides powerful tools to predict and understand the intrinsic properties of molecules. For 1-(2-iodoethyl)imidazole;hydroiodide, these studies would focus on the distribution of electrons, the nature of chemical bonds, and the inherent aromaticity and polarity of the core imidazole (B134444) structure.
Both Molecular Orbital (MO) theory and Valence Bond (VB) theory offer frameworks for describing the electronic structure of molecules. wikipedia.orgnih.gov
Molecular Orbital (MO) Theory: This approach describes electrons as occupying delocalized molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org In the case of the imidazolium (B1220033) cation of this compound, the key features would be the π-molecular orbitals of the heterocyclic ring. The imidazole ring is a five-membered heterocycle with six π-electrons (one from each of the three carbon atoms, one from the pyridine-like nitrogen, and two from the pyrrole-like nitrogen), which are delocalized across the ring. researchgate.netaip.org This delocalization is responsible for its aromatic stability. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The introduction of the 2-iodoethyl group at the N1 position would primarily influence the σ-framework, but could also have minor inductive effects on the π-system. The HOMO is expected to be a π-orbital, while the LUMO would be a π*-antibonding orbital. researchgate.net The energy gap between the HOMO and LUMO is a key parameter related to the electronic excitation properties of the molecule. acs.org
Valence Bond (VB) Theory: VB theory describes bonding in terms of localized, overlapping atomic or hybrid orbitals. nih.gov The imidazole ring can be described by a resonance hybrid of several contributing Lewis structures. This resonance illustrates the delocalization of the π-electrons and the lone pair of the pyrrole-like nitrogen, which accounts for the ring's aromaticity and the partial double-bond character of the C-N and C-C bonds within the ring. researchgate.net The bond between the ethyl group and the imidazole nitrogen (N1) is a standard σ-bond, formed by the overlap of an sp² hybrid orbital from the nitrogen and an sp³ hybrid orbital from the methylene (B1212753) carbon.
Table 1: Predicted Molecular Orbital Characteristics for the 1-(2-Iodoethyl)imidazolium Cation
| Property | Predicted Characteristic | Rationale |
| HOMO Type | π-orbital | Delocalized over the imidazole ring, typical for aromatic heterocycles. researchgate.net |
| LUMO Type | π*-antibonding orbital | Also delocalized over the ring, representing the first available empty orbital. researchgate.net |
| HOMO-LUMO Gap | Moderate | Expected to be slightly altered from parent imidazole due to the inductive effect of the N-substituent. acs.org |
| N1-C(ethyl) Bond | σ-bond | Formed from overlap of N(sp²) and C(sp³) hybrid orbitals. |
Aromaticity: The imidazole ring is unequivocally aromatic. numberanalytics.comyoutube.com It fulfills Hückel's rule for aromaticity, being cyclic, planar, fully conjugated, and possessing (4n+2) π-electrons, where n=1 (6 π-electrons). vedantu.commasterorganicchemistry.com This aromatic character confers significant thermodynamic stability. Upon formation of the hydroiodide salt, the ring becomes an imidazolium cation. This cation retains its aromaticity, as the protonation occurs at the pyridine-like nitrogen (N3), and the π-electron system remains intact with 6 delocalized electrons. The aromaticity contributes to the planarity of the ring structure. numberanalytics.com
Polarity: Imidazole itself is a polar molecule due to the presence of two electronegative nitrogen atoms, resulting in a significant dipole moment. numberanalytics.com The N-alkylation to form the 1-(2-iodoethyl)imidazolium cation and its pairing with the iodide anion results in a salt, which is an ionic compound. The imidazolium cation itself possesses a distributed positive charge, primarily localized on the nitrogen atoms and the C2 carbon. The molecule as a whole, this compound, is a highly polar, ionic salt, which is expected to be soluble in polar solvents.
Advanced Spectroscopic Investigations of Molecular and Supramolecular Structure
Spectroscopic techniques are indispensable for elucidating the precise structure of molecules in both the solid and solution states.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound has been reported, the expected structure can be inferred from studies on similar imidazolium halide salts. researchgate.netacs.orgresearchgate.net
A single-crystal X-ray diffraction study would be expected to reveal:
Ionic Nature: The structure would confirm the ionic nature of the compound, showing discrete 1-(2-iodoethyl)imidazolium cations and iodide anions in the crystal lattice.
Ring Geometry: The imidazole ring would be confirmed as planar, consistent with its aromatic character. Bond lengths within the ring would be intermediate between single and double bonds, reflecting electron delocalization.
Conformation: The orientation of the 2-iodoethyl side chain relative to the plane of the imidazole ring would be determined.
Intermolecular Interactions: The packing of ions in the crystal would be governed by a network of electrostatic interactions and hydrogen bonds. A key interaction would be the hydrogen bond between the acidic C2-H proton of the imidazolium ring and the iodide anion (C-H···I). Additional weaker C-H···I interactions involving other ring and side-chain protons would also be likely. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be the primary techniques used. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the ethyl side chain. The acidic proton on the C2 carbon of the imidazolium ring is expected to be the most downfield signal. The protons on the ethyl chain will appear as two triplets due to coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals: three for the carbons of the imidazolium ring and two for the ethyl group. The C2 carbon is typically the most deshielded (downfield) of the ring carbons. The carbon atom bonded to the iodine (C-I) would show a characteristic upfield shift compared to a non-iodinated alkane due to the "heavy atom effect".
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(2-Iodoethyl)imidazolium Cation (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| H-2 | 9.1 - 9.4 | - | Acidic proton on C2, most downfield ring proton. rsc.org |
| H-4 / H-5 | 7.7 - 7.9 | - | Ring protons, often appear as distinct signals or overlapping multiplets. rsc.org |
| N-CH₂ | ~4.5 | ~49 | Methylene group attached to the ring nitrogen. |
| CH₂-I | ~3.6 | ~5 | Methylene group attached to iodine, shifted downfield by the electronegative iodine. |
| C-2 | ~137 | - | Most deshielded ring carbon, between two nitrogens. nih.gov |
| C-4 / C-5 | 120 - 124 | - | Other two ring carbons. nih.govrsc.org |
| N-CH₂ | ~49 | - | Carbon attached to the ring nitrogen. nih.gov |
| CH₂-I | ~5 | - | Carbon bonded to iodine, shifted significantly upfield. |
Note: These are estimated values based on data for similar N-alkylated imidazolium salts and known substituent effects. Actual values may vary.
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. ijpsonline.comnih.gov The FT-IR spectrum of this compound would be dominated by vibrations of the imidazolium ring and the alkyl side chain.
Key expected vibrational bands include:
C-H Stretching: Aromatic C-H stretching from the imidazolium ring would appear above 3100 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed in the 2850-3000 cm⁻¹ region.
C=N and C=C Stretching: Vibrations corresponding to the stretching of the double bonds within the aromatic ring are expected in the 1500-1650 cm⁻¹ region. researchgate.net
Ring Vibrations: The characteristic breathing and deformation modes of the imidazole ring would produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).
C-I Stretching: The vibration for the carbon-iodine bond is expected to be a weak band in the far-infrared region, typically around 500-600 cm⁻¹. gac.edu
Table 3: Predicted Characteristic FT-IR Vibrational Frequencies for 1-(2-Iodoethyl)imidazolium Cation
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N / C=C Ring Stretch | 1500 - 1650 | Medium-Strong |
| Imidazole Ring Modes | 1000 - 1500 | Multiple, Medium-Strong |
| C-N Stretch (Alkyl-Ring) | 1100 - 1200 | Medium |
| C-I Stretch | 500 - 600 | Weak |
Note: These are general ranges for the expected functional groups. researchgate.netgac.edunist.gov
Catalytic Applications of Imidazole Derivatives
Imidazole-Based Catalysts in Organic Transformations
Imidazole (B134444) and its derivatives have been extensively investigated for their catalytic activity in various organic reactions. The unique properties of the imidazole ring, such as its aromaticity, the presence of both a basic and a non-basic nitrogen atom, and its ability to be readily functionalized, contribute to its catalytic prowess. ias.ac.inresearchgate.net
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. ias.ac.in Imidazole and its derivatives are effective organocatalysts for a variety of transformations. ias.ac.inrsc.org The catalytic activity of imidazole stems from its ability to act as a Brønsted base and a nucleophilic catalyst. researchgate.net The amphoteric nature of the imidazole ring, possessing both an acidic proton and a basic nitrogen, allows it to participate in various catalytic cycles. ias.ac.in
Imidazole-based organocatalysts have been successfully employed in multicomponent reactions, which are valuable for creating molecular diversity. rsc.org For instance, imidazole has been shown to catalyze the synthesis of highly functionalized chromenes, dienes, and pyridines. rsc.org Chiral bicyclic imidazole derivatives have been designed and applied in enantioselective reactions, demonstrating their utility in asymmetric synthesis. acs.org These catalysts have been effective in reactions such as asymmetric Steglich rearrangement and phosphorylation of lactams. acs.org The moderate basicity of imidazole is often advantageous, as it can promote reactions without causing unwanted side reactions, leading to higher product yields. ias.ac.in
Table 1: Examples of Organic Transformations Catalyzed by Imidazole Scaffolds
| Reaction Type | Catalyst | Product | Reference |
| Multicomponent synthesis of 2-amino-4H-chromenes | Imidazole | 2-amino-4H-chromenes | rsc.org |
| Asymmetric Steglich rearrangement | Chiral bicyclic imidazole | Chiral acyl-migrated products | acs.org |
| Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Imidazole | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |
| Ester hydrolysis | Imidazole | Carboxylic acid and alcohol | psu.edu |
In addition to their role as organocatalysts, imidazole derivatives are crucial as ligands in transition metal-catalyzed reactions. The nitrogen atoms in the imidazole ring can coordinate to metal centers, thereby modulating the metal's electronic properties and steric environment. wikipedia.orgrsc.orgresearchgate.net This coordination can enhance the catalyst's activity, selectivity, and stability.
Imidazole-containing ligands have been used to construct metal-organic frameworks (MOFs), which are porous materials with applications in catalysis and gas storage. rsc.orgresearchgate.net The imidazole moiety can act as a directing group in C-H activation reactions, guiding a metal catalyst to a specific C-H bond for functionalization. For example, transition metal complexes with imidazole-based ligands have been used in C-H arylation reactions. researchgate.net The versatility of imidazole derivatives allows for the synthesis of a wide range of ligands with tailored properties for specific catalytic applications. rsc.orgresearchgate.net
Table 2: Imidazole Derivatives as Ligands in Metal-Catalyzed Reactions
| Metal | Ligand Type | Reaction | Application | Reference |
| Palladium, Nickel, Copper, Rhodium | Imidazole derivatives | C-H Arylation | Synthesis of complex organic molecules | researchgate.net |
| Various transition metals | Imidazole-containing tripodal ligands | Formation of Metal-Organic Frameworks (MOFs) | Catalysis, Sensing | nih.gov |
| Cobalt | Tripodal imidazole/pyridine platform | Water reduction and oxidation | Hydrogen production | osti.gov |
| Iron | Imidazole immobilized on SiO2 | Formic acid dehydrogenation | Hydrogen production | mdpi.com |
Specific Catalytic Roles of Imidazolium (B1220033) Hydroiodides
Imidazolium salts, a class of ionic liquids, have garnered significant attention as catalysts and catalyst supports. rsc.org The properties of these salts can be tuned by modifying the substituents on the imidazolium ring and by varying the counterion. rsc.org Imidazolium hydroiodides, which feature a hydroiodide counterion, possess specific catalytic properties that can be exploited in organic synthesis.
Hydroiodic acid (HI) is a strong acid, and its conjugate base, the iodide ion, is a very weak base. wikipedia.org In the context of an imidazolium hydroiodide salt, the hydroiodide counterion can act as a source of protons, thus enabling acidic catalysis. wikipedia.orgwikipedia.org The acidic nature of the hydroiodide can be utilized in various acid-catalyzed reactions, such as esterification, hydrolysis, and electrophilic additions. libretexts.orgchemguide.co.uknih.gov
The Cativa process for the production of acetic acid is a major industrial application where hydroiodic acid serves as a co-catalyst. wikipedia.org In a similar vein, the hydroiodide counterion in an imidazolium salt can participate in catalytic cycles that require a proton source. The acidic proton can activate substrates, for example, by protonating a carbonyl group, making it more susceptible to nucleophilic attack.
Imidazolium-based ionic liquids are widely used as solvents and catalysts in green chemistry due to their low vapor pressure, thermal stability, and recyclability. rsc.orgnih.govresearchgate.net The use of imidazolium salts with a hydroiodide counterion can impart both the properties of an ionic liquid and the potential for acidic catalysis.
Imidazolium-based ionic liquids have been shown to be effective dual solvent-catalysts in reactions like the esterification of α-tocopherol (Vitamin E). rsc.org The catalytic activity in some of these systems is attributed to the imidazolium cation. mdpi.com The presence of a hydroiodide anion could further enhance the catalytic activity in acid-promoted reactions. Functionalized imidazolium salts, known as task-specific ionic liquids, can be designed to have specific catalytic functions. researchgate.net An imidazolium hydroiodide could be considered a task-specific ionic liquid where the anion is designed to participate in acid catalysis. The synergistic effect between the imidazolium cation and the hydroiodide anion can lead to enhanced catalytic performance. nih.gov
Table 3: Potential Applications of Imidazolium Hydroiodides in Catalysis
| Application Area | Catalytic Role of Hydroiodide | Potential Reaction | Reference |
| Acid-catalyzed reactions | Proton source | Esterification, Hydrolysis | libretexts.orgchemguide.co.uk |
| Biomass conversion | Acid catalyst | Conversion of biomass to chemicals | nih.gov |
| Ionic liquid catalysis | Acidic counterion | Reactions requiring an acidic medium | rsc.orgrsc.org |
| Synthesis of organic molecules | Co-catalyst | Carbonylation reactions | wikipedia.org |
Role of 1 2 Iodoethyl Imidazole in Functional Materials Research
Precursor in the Synthesis of Advanced Organic Materials
The reactivity of the iodoethyl group and the inherent properties of the imidazole (B134444) moiety allow for the strategic incorporation of 1-(2-Iodoethyl)imidazole into complex organic structures, leading to materials with enhanced functionality.
The imidazole ring is a significant functional group in materials science, and polymers containing this moiety are explored for a wide range of applications. researchgate.net The synthesis of imidazole-containing polymers often involves the polymerization of functionalized imidazole monomers. acs.orgnih.gov 1-(2-Iodoethyl)imidazole hydroiodide acts as a key intermediate in this context. The iodoethyl group provides a reactive handle for several polymerization or modification strategies. For instance, the iodine atom can be displaced in nucleophilic substitution reactions to graft the imidazole unit onto a polymer backbone or to initiate certain types of polymerization.
The incorporation of imidazole units into polymer chains can impart specific properties such as proton conductivity, catalytic activity, and the ability to coordinate with metal ions. researchgate.net The design of these macromolecules is an emerging field, with imidazole-based polymers readily associating with biological molecules through hydrogen-bonding, while their quaternized imidazolium (B1220033) analogues offer electrostatic interactions and self-assembly capabilities. researchgate.net
| Polymer Type | Key Imidazole-Related Property | Potential Application | Reference |
|---|---|---|---|
| Poly(vinylimidazole) | Hydrogen bond donor-acceptor, ligand for metal ions | Catalysis, hydrogels | acs.org |
| Copolymers of Imidazole and Carbazole | Conducting properties, quinoidal structures | Organic electronics, semiconductors | researchgate.net |
| Imidazolium-containing Polyelectrolytes | Ionic conductivity, electrostatic interactions | Ionic liquids, antimicrobial surfaces, membranes | researchgate.net |
| Copolymers with Diketopyrrolopyrrole | Permanent dipole effects, altered aggregation patterns | Organic photovoltaics, conjugated polymers | mdpi.com |
In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiency (PCE) and long-term stability are primary challenges. researchgate.net Additive engineering has proven to be an effective strategy to improve device lifetime and performance by promoting grain growth and passivating defects in the perovskite film. researchgate.netperla-pv.ro Imidazolium iodide (IAI), an organic ammonium (B1175870) halide salt, has emerged as a critical additive and component in perovskite formulations. greatcellsolarmaterials.com 1-(2-Iodoethyl)imidazole hydroiodide serves as a direct precursor to creating imidazolium cations within the perovskite synthesis process.
The incorporation of imidazolium cations into the perovskite lattice (ABX₃ structure) can enhance performance in several ways:
Surface Passivation : Imidazolium-based ionic liquids and salts can passivate surface defects on the perovskite film, such as lead-cluster and lead-iodide antisite defects. researchgate.netumn.edu This passivation suppresses non-radiative recombination, a major loss mechanism in PSCs. umn.edu
Improved Stability : The addition of imidazolium iodide as a surface passivation agent on mixed-cation and mixed-halide perovskite films has been shown to considerably increase the solar cell's performance and improve its operational stability. greatcellsolarmaterials.com The aromatic nature and small ionic radius of the imidazolium cation can increase bond interactions within the perovskite lattice, resulting in additional stability against air, light, and heat. researchgate.net
| Perovskite System | Role of Imidazolium | Observed Improvement | Reference |
|---|---|---|---|
| Formamidinium Cesium Lead Iodide (FACsPbI₃) | A-site cation co-doping | Enhanced open-circuit voltage (from 1.01 to 1.07 V) and PCE (from 14.5% to 16.02%). | researchgate.net |
| Mixed-cation, mixed-halide perovskite | Surface passivation agent | Considerably increased PSC performance and improved operational stability. | greatcellsolarmaterials.com |
| General Halide Perovskites | Additive | Limits ion migration at grain boundaries, enhancing stability. | researchgate.net |
| Formamidinium-cesium lead iodide (Cs₀.₀₈FA₀.₉₂PbI₃) | Surface passivation (using a related imidazolium ionic liquid) | Increased PCE to 23.25% from 21.09% and enhanced long-term stability. | researchgate.netumn.edu |
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry focuses on the non-covalent interactions that direct the self-assembly of molecules into well-defined, functional architectures. The imidazole ring within 1-(2-Iodoethyl)imidazole hydroiodide is an excellent functional group for these studies due to its ability to participate in strong, directional hydrogen bonds, while the iodoethyl group introduces the potential for halogen bonding.
Hydrogen bonds are among the most important interactions for controlling the structure of organic solids. semanticscholar.org The imidazole ring is a potent hydrogen-bonding motif because it possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). semanticscholar.orgnih.gov In the solid state, neutral imidazole derivatives frequently form one-dimensional chains or "tapes" linked by persistent N-H···N intermolecular hydrogen bonds. researchgate.netresearchgate.net
In 1-(2-Iodoethyl)imidazole hydroiodide, the imidazole ring is protonated to form an imidazolium cation. This cation is a particularly strong hydrogen bond donor. The N-H protons can form robust hydrogen bonds with suitable acceptors, such as the iodide counter-ion or the nitrogen atom of a neutral imidazole molecule. researchgate.net These interactions are crucial in directing the crystal packing and forming predictable supramolecular structures. semanticscholar.org Studies on related systems have shown that imidazole-imidazolium hydrogen bonds are responsible for selective proton conductance in biological channels, highlighting the functional importance of these interactions. nih.gov
| Interaction Type | Typical D···A Distance (Å) | Description | Reference |
|---|---|---|---|
| N-H···N (Neutral Imidazole) | ~2.1 Å (H···A) | Forms persistent 1D "tape" motifs, directing crystal growth. | researchgate.netresearchgate.net |
| N-H···I⁻ (Imidazolium Iodide) | ~2.7 Å (H···A) | Strong charge-assisted hydrogen bond connecting cation and anion. | researchgate.net |
| O-H···N (Phenol-Imidazole) | 2.66 - 2.69 Å (D···A) | Forms stable 16-membered hydrogen-bonded rings in dimeric structures. | nih.gov |
| N-H···N (Histidine in Proteins) | Interaction energies of -5.0 to -6.8 kcal/mol | Plays a key structural role in protein folding and function. | acs.org |
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen atom. researchgate.netnih.gov This interaction, particularly with heavier halogens like iodine, has become a powerful tool in crystal engineering and the design of functional materials. researchgate.net In molecules like 1-(2-Iodoethyl)imidazole, the iodine atom attached to the ethyl group can act as a halogen bond donor.
Research on iodoimidazole derivatives has demonstrated the formation of strong C-I···N halogen bonds, where the iodine atom interacts with the lone pair of the nitrogen atom on an adjacent imidazole ring. researchgate.netnih.gov These interactions can be highly directional and strong enough to dominate the crystal packing, connecting molecules into well-defined structures like one-dimensional zigzag ribbons. nih.gov In other cases, C-I···π interactions, where the iodine interacts with the electron cloud of an aromatic ring, can lead to the formation of dimeric structures. nih.gov Halogen bonds involving imidazolium-based ion pairs have also been studied, revealing that these interactions are considerably strong and possess some covalent character, driven primarily by electrostatic forces. rsc.org The presence of both a halogen bond donor (C-I) and multiple potential acceptors (imidazole N-atom, iodide anion) in 1-(2-Iodoethyl)imidazole hydroiodide makes it an intriguing candidate for creating complex supramolecular architectures.
Emerging Research Frontiers and Future Prospects for 1 2 Iodoethyl Imidazole
Development of Green and Sustainable Synthetic Routes with Enhanced Atom Economy
The principles of green chemistry are increasingly pivotal in chemical synthesis, emphasizing the maximization of atom economy and the reduction of waste. jocpr.comjk-sci.com Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the starting materials into the desired product. jocpr.comprimescholars.com While traditional synthetic routes may be effective, future research into 1-(2-Iodoethyl)imidazole;hydroiodide is expected to prioritize the development of more sustainable methodologies.
Current research on the synthesis of various imidazole (B134444) derivatives has highlighted several green strategies that could be adapted for this compound. These include:
Catalytic Approaches: The use of reusable solid catalysts, such as zeolites, can facilitate reactions under solvent-free conditions, simplifying workup procedures and minimizing waste. nih.govrsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, inherently improving atom economy by reducing the number of synthetic steps and intermediate purifications. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for imidazole synthesis, often with reduced energy consumption compared to conventional heating. nih.gov
| Parameter | Traditional Synthesis (e.g., Multi-step protection/deprotection) | Potential Green Synthesis (e.g., One-Pot MCR) |
|---|---|---|
| Atom Economy | Lower, due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product. primescholars.com | Higher, as most or all atoms from the reactants are incorporated into the final product. rsc.org |
| Number of Steps | Multiple steps, including protection, reaction, and deprotection. jk-sci.com | Typically a single step. nih.gov |
| Solvent Use | Often requires significant volumes of organic solvents for reactions and purifications. | Can be designed to be solvent-free or use environmentally benign solvents like water. nih.govnih.gov |
| Waste Generation | Generates byproducts from reagents and protecting groups, leading to more waste. | Significantly reduced waste generation. jocpr.com |
| Energy Consumption | May require prolonged heating over multiple steps. | Often requires shorter reaction times and potentially lower temperatures. rsc.org |
Exploration of Untapped Reactivity Patterns and Chemo-/Regioselectivities
This compound possesses multiple reactive sites, offering a rich landscape for chemical transformations. Future research will likely focus on selectively targeting these sites to synthesize novel and complex molecules. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. wikipedia.orgpediaa.com
Key areas for exploration include:
Reactions at the Iodoethyl Group: The carbon-iodine bond is a versatile functional handle, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides), providing a gateway to diverse molecular architectures.
Reactions at the Imidazole Ring: The imidazole ring itself can undergo various transformations. researchgate.net While susceptible to electrophilic substitution, the precise regioselectivity can be influenced by the substituent at the N-1 position. Furthermore, the un-substituted nitrogen atom (N-3) can act as a nucleophile or a base, and its quaternization with alkyl halides can be explored. researchgate.net
Chemoselective Transformations: A key challenge and opportunity lie in developing reactions that selectively target one functional group in the presence of others. For instance, developing conditions for a reaction at the imidazole ring that leaves the iodoethyl group intact, or vice-versa, would be a significant advancement. nih.gov Such selective transformations are crucial for efficient and controlled synthesis. slideshare.net
| Reactive Site | Type of Reaction | Potential Products/Applications |
|---|---|---|
| C-I Bond (Ethyl Chain) | Nucleophilic Substitution (SN2) | Attachment of linkers, pharmacophores, or polymerizable groups. |
| N-3 Atom (Imidazole Ring) | Alkylation / Quaternization | Formation of imidazolium (B1220033) salts, which are useful as ionic liquids or organocatalysts. researchgate.net |
| C-2, C-4, C-5 (Imidazole Ring) | Electrophilic Substitution (e.g., Halogenation, Nitration) | Further functionalization of the imidazole core to modulate electronic properties. researchgate.net |
| Entire Molecule | Metal Coordination | Formation of coordination complexes for catalysis or medicinal applications. nih.gov |
Advanced Theoretical Predictions for Structure-Reactivity Relationships and Reaction Mechanisms
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms, thereby guiding experimental design. rsc.org Advanced theoretical predictions for this compound can offer deep insights into its chemical behavior before extensive lab work is undertaken.
Future computational studies could focus on:
Mapping Reactivity: Techniques like Density Functional Theory (DFT) can be used to calculate molecular properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and Fukui functions. researchgate.netresearchgate.net These calculations can identify the most electron-rich and electron-poor sites, predicting the most likely centers for nucleophilic and electrophilic attack.
Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. rsc.org By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction mechanism and understand the origins of chemo- and regioselectivity. researchgate.net
Structure-Property Relationships: Theoretical models can predict how modifications to the 1-(2-Iodoethyl)imidazole structure would affect its electronic, steric, and physicochemical properties. mdpi.com This is invaluable for the rational design of new derivatives with targeted functionalities, for instance, in the development of new pharmaceutical agents or materials.
Integration into Multi-functional Chemical Systems for Synergistic Effects
The unique combination of an imidazole ring and a reactive iodoethyl side chain makes this compound an attractive building block for integration into multi-functional systems. Synergy occurs when the combined effect of different components is greater than the sum of their individual effects. nih.gov
Prospective applications include:
Supramolecular Chemistry: The imidazole moiety can participate in hydrogen bonding and metal coordination, making it an excellent component for self-assembling systems and supramolecular complexes. nih.gov The iodoethyl group can be used to covalently link the imidazole unit into larger frameworks, such as metal-organic frameworks (MOFs) or polymers.
Medicinal Chemistry: Imidazole is a well-known pharmacophore present in many drugs. nih.gov 1-(2-Iodoethyl)imidazole could be incorporated into hybrid molecules where the imidazole part interacts with a biological target and the reactive handle is used to attach another bioactive moiety, potentially leading to synergistic therapeutic effects. mdpi.com
Materials Science: Imidazole derivatives have been used as multifunctional binders in battery technology and as corrosion inhibitors. researchgate.netrsc.org The ability of 1-(2-Iodoethyl)imidazole to be polymerized or grafted onto surfaces could lead to the development of new functional coatings, membranes, or electronic materials with tailored properties.
By integrating this compound into larger systems, researchers can harness the distinct properties of each component to achieve novel functions and enhanced performance through synergistic interactions. nih.gov
Q & A
What are the optimal synthetic routes for 1-(2-Iodoethyl)imidazole hydroiodide, and how do reaction conditions influence hydroiodide salt formation?
Basic Research Question
The synthesis typically involves halogenation or alkylation strategies. A modified Appel reaction is effective: reacting a 2-hydroxyethylimidazole precursor with triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane (DCM) at 0°C to room temperature under light protection yields the iodoethyl derivative . Hydroiodide salt formation depends on pH and reagent stoichiometry. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
